molecular formula C6H7BrClN3 B13111384 4-Bromo-6-chloro-N-ethylpyridazin-3-amine CAS No. 1396762-10-9

4-Bromo-6-chloro-N-ethylpyridazin-3-amine

Cat. No.: B13111384
CAS No.: 1396762-10-9
M. Wt: 236.50 g/mol
InChI Key: LEOPFTRCSVRBTL-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-N-ethylpyridazin-3-amine is a substituted pyridazine derivative designed for research and development applications. This compound serves as a versatile chemical building block, particularly in the synthesis of novel pharmaceutical candidates. The presence of both bromo and chloro substituents on the pyridazine ring makes it a valuable scaffold for further functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, allowing researchers to create a diverse array of complex molecules for biological screening. Pyridazine-based compounds are of significant interest in medicinal chemistry, with research applications in the development of enzyme inhibitors, such as phosphodiesterase 10A (PDE10a) inhibitors, which are being investigated for potential therapeutic effects in neurological and psychiatric disorders . The structural motif of a bromo- and chloro-substituted heterocyclic amine is a key intermediate in the preparation of potent active compounds . As a standard handling procedure for such research chemicals, it is recommended to store the product in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle the compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-chloro-N-ethylpyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrClN3/c1-2-9-6-4(7)3-5(8)10-11-6/h3H,2H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOPFTRCSVRBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C=C1Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301260967
Record name 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl-
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Molecular Weight

236.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1396762-10-9
Record name 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1396762-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridazinamine, 4-bromo-6-chloro-N-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301260967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 6 Chloro N Ethylpyridazin 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment3.1.1. 2D-NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemical Analysis3.2. Advanced Mass Spectrometry (HRMS, MS/MS) for Molecular Fragmentation Pathways3.3. Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization3.4. Electronic Spectroscopy (UV-Vis) for Conjugation and Chromophore Analysis3.5. Single-Crystal X-ray Diffraction Analysis of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine3.5.1. Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

Without published experimental data, any attempt to provide the requested information would be speculative and would not meet the required standards of scientific accuracy.

Single-Crystal X-ray Diffraction Analysis of 4-Bromo-6-chloro-N-ethylpyridazin-3-amine

Conformational Analysis and Torsional Angles in the Solid State

Detailed research findings from crystal structure analysis are required to definitively determine the conformational properties and specific torsional angles of this compound in the solid state. Such an analysis would typically involve single-crystal X-ray diffraction to elucidate the precise three-dimensional arrangement of the atoms within the crystal lattice.

This experimental approach would provide critical data on bond lengths, bond angles, and, most importantly for conformational analysis, the dihedral or torsional angles. The key torsional angle of interest in this molecule would be that which describes the rotation around the C3-N(ethyl) bond, defining the orientation of the ethyl group relative to the pyridazine (B1198779) ring. Intermolecular interactions, such as hydrogen bonding or van der Waals forces within the crystal, would also be identified, as these can significantly influence the observed solid-state conformation.

Without such a study, any discussion of the specific torsional angles or the creation of a corresponding data table would be speculative. The conformation of the N-ethyl group—whether it is positioned in the plane of the pyridazine ring or twisted out of the plane—and the specific angles of rotation remain undetermined from an experimental standpoint.

Further research, specifically the successful crystallization of this compound and its analysis by X-ray crystallography, is necessary to provide the scientifically accurate data required for a thorough conformational analysis.

Reactivity and Mechanistic Investigations of 4 Bromo 6 Chloro N Ethylpyridazin 3 Amine

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 4-Bromo-6-chloro-N-ethylpyridazin-3-amine

Buchwald-Hartwig Amination and Palladium-Catalyzed C-N Coupling:There are no published examples of this compound undergoing Buchwald-Hartwig amination or other palladium-catalyzed C-N coupling reactions.

Due to the lack of specific data for this compound, the creation of data tables and a detailed discussion of its chemical behavior as requested is not possible. While general principles of pyridazine (B1198779) reactivity exist, applying them to this specific, unstudied molecule without experimental validation would be speculative and fall outside the required scope of this article.

Stille and Sonogashira Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the halogenated pyridazine core of this compound is well-suited for such transformations. The Stille and Sonogashira reactions, in particular, offer pathways to introduce a variety of substituents onto the pyridazine ring. wikipedia.orgwikipedia.org

In dihalogenated systems like the title compound, regioselectivity is a key consideration. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in the catalytic cycles of these reactions. Consequently, coupling reactions are expected to occur selectively at the C4 position, leaving the C6 chloro-substituent intact for potential subsequent modifications.

Stille Coupling: This reaction involves the coupling of an organostannane reagent with an organic halide. organic-chemistry.orgthermofisher.com For this compound, this would typically proceed by reacting the compound with an organotin reagent (R-Sn(Alkyl)₃) in the presence of a palladium catalyst, such as Pd(PPh₃)₄. thermofisher.com

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org The reaction of this compound with a terminal alkyne would yield a 4-alkynyl-6-chloro-N-ethylpyridazin-3-amine. This methodology has been successfully applied to structurally similar 2-amino-3-bromopyridines, affording the corresponding 3-alkynyl products in good to excellent yields under optimized conditions. scirp.org

The table below illustrates potential products from these selective coupling reactions.

Reaction TypeCoupling PartnerCatalyst System (Typical)Expected Product
StilleTributyl(phenyl)stannanePd(PPh₃)₄6-Chloro-N-ethyl-4-phenylpyridazin-3-amine
StilleTributyl(vinyl)stannanePd(PPh₃)₄6-Chloro-N-ethyl-4-vinylpyridazin-3-amine
SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)6-Chloro-N-ethyl-4-(phenylethynyl)pyridazin-3-amine
SonogashiraTrimethylsilylacetylenePd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)6-Chloro-N-ethyl-4-((trimethylsilyl)ethynyl)pyridazin-3-amine

Heck-Type Reactions

The Mizoroki-Heck reaction is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction is a cornerstone of C-C bond formation and is applicable to halo-heterocyclic compounds. masterorganicchemistry.com

Similar to the Stille and Sonogashira couplings, the Heck reaction on this compound is predicted to occur selectively at the more reactive C4-Br bond. masterorganicchemistry.com The reaction with an alkene, such as styrene (B11656) or an acrylate (B77674) ester, would introduce a vinyl substituent at this position. The stereochemical outcome of the Heck reaction typically favors the trans isomer of the resulting alkene. organic-chemistry.org

A general scheme for the Heck reaction involves a palladium(0) catalyst, a base (e.g., triethylamine (B128534) or potassium carbonate), and a suitable solvent. youtube.com

Alkene Coupling PartnerCatalyst/Base (Typical)Expected Product
StyrenePd(OAc)₂, PPh₃, Et₃N(E)-6-Chloro-N-ethyl-4-styrylpyridazin-3-amine
Ethyl acrylatePd(OAc)₂, PPh₃, Et₃N(E)-Ethyl 3-(3-(ethylamino)-6-chloropyridazin-4-yl)acrylate
1-HexenePd(OAc)₂, PPh₃, K₂CO₃(E)-6-Chloro-N-ethyl-4-(hex-1-en-1-yl)pyridazin-3-amine

Electrophilic Substitution Reactions on the Pyridazine Core and Amine Moiety

The pyridazine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electronic character deactivates the ring towards electrophilic aromatic substitution compared to benzene. researchgate.netquimicaorganica.org However, the reactivity and regioselectivity of substitution are strongly influenced by the existing substituents.

The N-ethylamino group at the C3 position is a powerful activating group that directs electrophiles to specific positions on the ring. Its electron-donating nature via resonance can overcome the ring's deactivation to facilitate substitution. The synthesis of the parent compound, 4-bromo-6-chloropyridazin-3-amine, is achieved through the direct bromination of 6-chloropyridazin-3-amine, demonstrating that electrophilic halogenation is a viable pathway. chemicalbook.com For this compound, the most likely position for further electrophilic attack is C5, which is ortho to the activating amino group.

Potential electrophilic substitution reactions could include:

Nitration: Using standard nitrating conditions (e.g., HNO₃/H₂SO₄), although the strongly acidic conditions might lead to protonation of the ring nitrogens, further deactivating the system.

Halogenation: Further halogenation (e.g., chlorination or iodination) would likely occur at the C5 position.

Friedel-Crafts Reactions: Acylation and alkylation are generally difficult on pyridazine rings and are often unsuccessful. quimicaorganica.org

In addition to the pyridazine core, the exocyclic amine moiety can also undergo reactions with electrophiles, such as acylation or sulfonation, to form the corresponding amide or sulfonamide derivatives.

Reactions Involving the N-Ethyl Side Chain: Transformations and Functionalization

The N-ethyl group on the amine moiety is typically introduced via N-alkylation of the corresponding primary amine, 4-bromo-6-chloropyridazin-3-amine. This transformation is a key reaction involving the side chain. The alkylation of aminopyridines and related amino-azines can be achieved using various alkylating agents (e.g., ethyl iodide, diethyl sulfate) in the presence of a base. google.comresearchgate.net Catalytic methods using heterogeneous catalysts have also been developed for the N-alkylation of aminopyridines. google.com

While the N-ethyl group is generally stable, its functionalization is theoretically possible, though not widely documented for this specific scaffold. Potential transformations could include:

Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group at the benzylic-like position, though this may compete with oxidation of the electron-rich ring.

Dealkylation: Cleavage of the N-ethyl bond is a possible transformation under specific reductive or oxidative conditions, which would regenerate the primary amine.

The primary and most synthetically relevant reaction involving this side chain remains its formation through selective N-monoalkylation of the precursor amine.

Ring Transformation and Rearrangement Reactions of Pyridazine Scaffolds

Pyridazine scaffolds, particularly those bearing good leaving groups like halogens, can undergo ring transformation reactions when treated with strong binucleophiles. mdpi.com These reactions, often proceeding through an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can lead to the formation of entirely new heterocyclic systems.

For this compound, the chlorine atom at the C6 position is susceptible to nucleophilic substitution. A reaction with a binucleophile such as hydrazine (B178648) (H₂N-NH₂) or ethylenediamine (B42938) (H₂N-CH₂-CH₂-NH₂) could initiate such a transformation. The process would likely begin with the substitution of the C6-chloro group, followed by an intramolecular nucleophilic attack of the second nucleophilic center onto the pyridazine ring, leading to ring opening and subsequent closure to form a new, fused heterocyclic system. For example, reaction with hydrazine could potentially lead to the formation of a pyrazolo[3,4-d]pyridazine derivative. Such transformations are valuable for generating diverse molecular scaffolds from a common precursor. researchgate.net

Computational and Theoretical Studies of 4 Bromo 6 Chloro N Ethylpyridazin 3 Amine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are fundamental to determining the electronic structure and three-dimensional geometry of molecules. researchgate.netnih.gov For 4-Bromo-6-chloro-N-ethylpyridazin-3-amine, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to ensure a high level of accuracy. researchgate.net The output of these calculations provides optimized molecular parameters, including bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's stable conformation.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. nih.govmdpi.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. mdpi.com

For this compound, the HOMO is expected to be localized on the electron-rich pyridazine (B1198779) ring and the amino group, while the LUMO would likely be distributed over the electron-deficient parts of the molecule, influenced by the electronegative bromine and chlorine atoms. Analysis of the HOMO-LUMO gap and the distribution of these orbitals would allow for the prediction of how the molecule interacts with other chemical species.

Table 1: Predicted Frontier Molecular Orbital Properties

Parameter Predicted Value/Location Significance
HOMO Energy High (less negative) Indicates a good electron donor
LUMO Energy Low (more negative) Indicates a good electron acceptor
HOMO-LUMO Gap Small Suggests high chemical reactivity and lower kinetic stability
HOMO Location Pyridazine ring, N-ethylamino group Likely sites for electrophilic attack

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites prone to electrophilic and nucleophilic attack. researchgate.net The map displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-poor and susceptible to nucleophilic attack. youtube.com

In the case of this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the amino group due to the presence of lone pairs of electrons. Conversely, positive potential would be expected around the hydrogen atoms of the ethyl group and near the carbon atoms attached to the electronegative bromine and chlorine atoms.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods are widely used to predict and help interpret spectroscopic data, such as NMR, IR, and Raman spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ) and coupling constants (J), can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These calculations, often carried out using DFT, provide predicted ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, predicted chemical shifts would be influenced by the electronic environment of each nucleus, with the electronegative halogens and the nitrogen atoms of the pyridazine ring causing characteristic shifts in the signals of nearby protons and carbons.

Computational vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. researchgate.netnih.gov By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. researchgate.net These predicted frequencies and their corresponding vibrational modes (e.g., stretching, bending) can then be compared to experimental spectra to aid in the assignment of observed absorption bands. researchgate.net For this compound, characteristic vibrational modes would include the N-H and C-H stretching frequencies, as well as vibrations associated with the pyridazine ring and the C-Br and C-Cl bonds.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is an invaluable tool for studying reaction mechanisms by allowing for the calculation of the energies of reactants, products, intermediates, and transition states. researchgate.net By mapping the potential energy surface of a reaction, the most likely reaction pathway can be identified. For reactions involving this compound, such as nucleophilic substitution at the pyridazine ring, computational studies could identify the transition state structures and calculate the activation energies, providing detailed insights into the reaction kinetics and mechanism.

Energy Profile Calculations and Activation Barriers

The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridazine ring, further influenced by the presence of two halogen substituents. Nucleophilic aromatic substitution (SNAr) is a predominant reaction pathway for this class of compounds. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the energy profiles and activation barriers associated with these reactions.

DFT calculations on similar dihalogenated pyridazines and pyrimidines reveal that the energy barrier for nucleophilic attack is sensitive to the nature of the nucleophile, the leaving group, and the position of substitution. For this compound, a nucleophilic attack can occur at either the 4-position (displacing bromide) or the 6-position (displacing chloride). The activation energy for each pathway can be calculated to predict the regioselectivity of the reaction. Generally, the stability of the Meisenheimer intermediate, a key species in the SNAr mechanism, governs the reaction's feasibility. The presence of electron-withdrawing groups, such as the pyridazine nitrogens and the halogens, helps to stabilize this anionic intermediate.

A hypothetical energy profile for the reaction of this compound with a generic nucleophile (Nu-) would involve the formation of a transition state leading to the Meisenheimer intermediate, followed by another transition state for the expulsion of the halide ion. The relative heights of the activation barriers for the attack at C4 versus C6 would determine the product distribution.

Table 1: Hypothetical Activation Energies for SNAr Reaction

Position of AttackLeaving GroupHypothetical Activation Energy (kcal/mol)
C4Br⁻Ea1
C6Cl⁻Ea2

Note: The actual values of Ea1 and Ea2 would require specific DFT calculations. Generally, the C-Br bond is weaker than the C-Cl bond, which might suggest a lower activation barrier for bromide displacement, but electronic effects of the ring system are also crucial.

Reaction Coordinate Mapping for SNAr and Coupling Reactions

Mapping the reaction coordinate provides a detailed view of the structural changes and energy variations as the reaction progresses from reactants to products. For the SNAr reaction of this compound, this would involve tracking the bond formation between the nucleophile and the carbon atom of the pyridazine ring, and the simultaneous or subsequent bond breaking of the carbon-halogen bond.

Computational studies on related systems have shown that the SNAr mechanism can be either a two-step process with a distinct Meisenheimer intermediate or a concerted process where bond formation and breakage occur in a single step. The exact nature of the reaction coordinate depends on the reactants and reaction conditions.

For palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, which are also common for halogenated pyridazines, reaction coordinate mapping would elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps. These calculations are crucial for optimizing reaction conditions and understanding catalyst behavior.

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution, providing insights into their conformational flexibility and interactions with the solvent. For this compound, a key aspect to investigate would be the rotational barrier around the C3-N bond of the ethylamino group.

MD simulations can predict the preferred conformations of the ethyl group relative to the pyridazine ring and the timescale of transitions between different conformational states. This is important as the orientation of the ethylamino group can influence the molecule's reactivity and its interactions with biological targets in medicinal chemistry applications.

The simulations would also describe the solvation shell around the molecule, showing how solvent molecules (e.g., water, DMSO) interact with the pyridazine nitrogens, the amino group, and the halogen atoms. These interactions can significantly affect the molecule's reactivity and properties in solution. Studies on other pyridazine derivatives have demonstrated the utility of MD in understanding their behavior in biological environments. nih.gov

In Silico Design and Prediction of Novel Pyridazine Derivatives Based on this compound

The this compound scaffold is a versatile starting point for the in silico design of novel pyridazine derivatives with potential applications in medicinal chemistry and materials science. The two distinct halogen atoms at positions 4 and 6 allow for selective and sequential functionalization through SNAr or cross-coupling reactions, leading to a diverse library of compounds.

Computational approaches such as quantitative structure-activity relationship (QSAR) modeling and molecular docking can be employed to design new derivatives with desired properties. For example, in drug design, the pyridazine core can be elaborated with various substituents to optimize binding to a specific biological target. In silico screening of virtual libraries of derivatives can prioritize the synthesis of the most promising candidates, saving time and resources.

The pyridazine scaffold is a known pharmacophore found in a number of bioactive molecules. researchgate.net By using this compound as a building block, computational methods can guide the design of new molecules with potential activities such as kinase inhibition or anti-inflammatory properties.

Table 2: Potential Derivatizations for In Silico Design

PositionReaction TypePotential Substituents
C4SNAr, Suzuki CouplingAmines, Alkoxides, Aryl groups
C6SNAr, Suzuki CouplingAmines, Alkoxides, Aryl groups

The design process would involve generating a virtual library of compounds by computationally replacing the bromine and chlorine atoms with a wide range of chemical moieties. These virtual compounds would then be evaluated for their predicted biological activity, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and other relevant parameters.

Derivatization and Chemical Modification Strategies for 4 Bromo 6 Chloro N Ethylpyridazin 3 Amine

Synthesis of Analogues with Modified N-Alkyl Groups

The N-ethyl group of 4-bromo-6-chloro-N-ethylpyridazin-3-amine can be modified or replaced with other alkyl or functionalized alkyl groups to synthesize a library of analogues. Standard N-alkylation methodologies can be adapted for this purpose, although direct alkylation of the secondary amine can sometimes be challenging due to potential competition from alkylation at the pyridazine (B1198779) ring nitrogen atoms.

One common strategy involves the initial synthesis of the parent amine, 4-bromo-6-chloropyridazin-3-amine, followed by controlled N-alkylation. Reductive amination is a widely employed method for this transformation. This reaction involves the condensation of the primary amino group with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. A variety of reducing agents can be used, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their selectivity.

For instance, to introduce a different alkyl group, one could react 4-bromo-6-chloropyridazin-3-amine with a desired aldehyde in the presence of a suitable reducing agent. This approach allows for the introduction of a wide array of N-substituents, including longer alkyl chains, cyclic systems, and chains bearing additional functional groups.

Another approach is the direct alkylation of the N-ethylamino group. This would typically involve deprotonation of the secondary amine with a strong base to form the corresponding amide anion, followed by reaction with an alkyl halide. However, careful optimization of reaction conditions is necessary to avoid over-alkylation or competing reactions at other sites.

Starting Material Reagents Product Reaction Type
4-Bromo-6-chloropyridazin-3-amineAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N-alkyl-4-bromo-6-chloropyridazin-3-amineReductive Amination
This compoundStrong Base, Alkyl HalideN,N-dialkyl-4-bromo-6-chloropyridazin-3-amineDirect Alkylation

Further Functionalization of the Pyridazine Ring at Unsubstituted Positions

The pyridazine ring of this compound offers opportunities for further functionalization, primarily at the unsubstituted C5 position and through modification of the existing chloro group at the C6 position.

Functionalization at the C5 Position:

Direct C-H functionalization at the C5 position of the pyridazine ring can be achieved through various modern synthetic methods. Radical-mediated reactions, for example, have been shown to be effective for the functionalization of electron-deficient heterocycles like pyridazines. One such method involves a radical-mediated C-H functionalization using primary alcohols in the presence of an oxidizing agent like tert-butyl hydroperoxide and a titanium(III) catalyst to introduce alkoxy groups.

Alternatively, directed ortho-metalation strategies could potentially be employed. The amino group at the C3 position could direct lithiation to the adjacent C4-bromo position, but with appropriate protecting group strategies, lithiation at the C5 position might be achievable, allowing for the introduction of a variety of electrophiles.

Functionalization at the C6 Position:

The chloro group at the C6 position is susceptible to nucleophilic aromatic substitution and can be replaced by a variety of nucleophiles. More versatile and widely used are palladium-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the C6 position with an organoboron reagent (boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents. researchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond by coupling the C6 position with a primary or secondary amine. researchgate.netwikipedia.orgresearchgate.netorganic-chemistry.orglibretexts.org This is a key method for synthesizing a wide range of amino-substituted pyridazines.

Position Reaction Type Reagents Introduced Group
C5Radical C-H FunctionalizationPrimary Alcohol, t-BuOOH, TiCl₃Alkoxy
C6Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid, Pd Catalyst, BaseAryl, Vinyl
C6Buchwald-Hartwig AminationAmine, Pd Catalyst, BaseAmino

Preparation of Pyridazinium Salts and Other Charged Species

The nitrogen atoms of the pyridazine ring are basic and can be protonated or alkylated to form pyridazinium salts. The formation of such charged species can significantly alter the physicochemical properties of the molecule, such as solubility and electronic characteristics.

Quaternization of the pyridazine ring can be achieved by reacting this compound with an alkylating agent, such as an alkyl halide (e.g., methyl iodide) or an alkyl triflate. The reaction typically occurs at one of the ring nitrogen atoms. The position of quaternization (N1 or N2) will depend on steric and electronic factors.

Another type of charged species that can be formed is a diazonium salt. The primary amino group of the parent compound, 4-bromo-6-chloropyridazin-3-amine, can be converted to a diazonium salt by treatment with a diazotizing agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These diazonium salts are often highly reactive intermediates and can be used in a variety of subsequent transformations, such as Sandmeyer-type reactions to introduce other functional groups.

Charged Species Starting Material Reagents Key Features
Pyridazinium SaltThis compoundAlkyl Halide (e.g., CH₃I)Permanent positive charge on the pyridazine ring.
Diazonium Salt4-Bromo-6-chloropyridazin-3-amineNaNO₂, Strong AcidHighly reactive intermediate for further functionalization.

Synthesis of Fused Heterocyclic Systems from this compound.researchgate.netmdpi.com

The 3-amino group and the adjacent ring nitrogen of the pyridazine core in this compound make it an excellent precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the construction of a new ring fused to the pyridazine core.

Imidazo[1,2-b]pyridazines: These can be synthesized by the condensation of a 3-aminopyridazine (B1208633) with an α-haloketone. nih.gov The reaction proceeds through initial N-alkylation of the more nucleophilic ring nitrogen, followed by intramolecular cyclization and dehydration. The presence of a halogen at the 6-position of the pyridazine ring is often crucial for a successful reaction. nih.gov

Pyrazolo[1,5-a]pyridines (by analogy): While not directly pyridazines, the synthesis of the isomeric pyrazolo[1,5-a]pyridine (B1195680) system from N-aminopyridines provides a potential route for analogous fused pyrazoles from aminopyridazines. These syntheses often involve [3+2] cycloaddition reactions of N-aminopyridinium ylides with suitable dienophiles. organic-chemistry.orgrsc.org

researchgate.netnih.govorganic-chemistry.orgTriazolo[4,3-b]pyridazines: This fused heterocyclic system can be prepared by the cyclization of a 3-hydrazinopyridazine with a one-carbon synthon, such as formic acid or an orthoester. Alternatively, they can be synthesized from a 3-aminopyridazine by first converting the amino group into a hydrazine (B178648), followed by cyclization. More direct methods involve the reaction of a 3-chloropyridazine (B74176) with a hydrazine, followed by oxidative cyclization or reaction with a suitable cyclizing agent. nih.govnih.gov

Fused System General Precursor Key Reagents/Reaction Type
Imidazo[1,2-b]pyridazine3-Aminopyridazineα-Haloketone, Condensation
Pyrazolo[1,5-a]pyridine (analogy)N-AminopyridineDienophile, [3+2] Cycloaddition
researchgate.netnih.govorganic-chemistry.orgTriazolo[4,3-b]pyridazine3-HydrazinopyridazineOne-carbon synthons, Cyclization

Future Research Directions and Emerging Methodologies for Pyridazinamines

Development of Novel Catalytic Systems for Challenging Functionalizations

The functionalization of the pyridazine (B1198779) ring is often challenging due to the presence of two adjacent nitrogen atoms, which can deactivate the ring towards electrophilic substitution and coordinate with metal catalysts. Future research will likely focus on the development of novel catalytic systems that can overcome these challenges and enable the selective functionalization of pyridazinamines. This includes the design of new ligands for transition metal catalysts, the exploration of organocatalysis, and the use of photoredox catalysis to access novel reaction pathways. The development of catalytic systems for the regioselective C-H functionalization of pyridazines would be a particularly valuable tool for the synthesis of new derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Production

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch synthesis methods, including improved reaction control, enhanced safety, and the ability to rapidly synthesize and screen large libraries of compounds. beilstein-journals.orgresearchgate.netresearchgate.netnih.govnih.gov The integration of these technologies into the synthesis of pyridazinamines will enable the high-throughput production of new derivatives for biological screening and other applications. beilstein-journals.orgresearchgate.netresearchgate.netnih.govnih.gov This will accelerate the discovery of new pyridazinamine-based compounds with desired properties. Automated flow systems can rapidly test various reaction conditions and collect data in real-time, leading to increased efficiency in reaction optimization and the faster development of new synthetic routes. researchgate.net

Advanced In Situ Spectroscopic Techniques for Reaction Monitoring and Optimization

Advanced in situ spectroscopic techniques, such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time information about the progress of a chemical reaction. spectroscopyonline.comresearchgate.netnih.govnih.govrsc.org The application of these techniques to the synthesis of pyridazinamines will enable a deeper understanding of the reaction mechanisms and facilitate the rapid optimization of reaction conditions. spectroscopyonline.comresearchgate.netnih.govnih.govrsc.org This will lead to the development of more efficient and robust synthetic methods. For instance, in situ monitoring can be crucial when transient and labile intermediate species are involved. spectroscopyonline.com

Theoretical Advancements in Predicting Complex Reactivity and Property Profiles of Halogenated Pyridazinamines

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity and properties of chemical compounds. researchgate.netnih.gov Future advancements in theoretical methods will enable the more accurate prediction of the complex reactivity and property profiles of halogenated pyridazinamines. researchgate.netnih.gov This will guide the design of new derivatives with desired properties and reduce the need for extensive experimental screening. Computational studies can provide insights into reaction mechanisms, such as indicating that C-halogen bond formation may occur via an SNAr pathway. researchgate.net The introduction of halogens can lead to either an increase or a decrease in the efficacy of a compound, and predictive models can help in understanding these complex structure-activity relationships. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-6-chloro-N-ethylpyridazin-3-amine, and what intermediates are critical for optimizing yield?

  • Methodology : The synthesis typically involves sequential halogenation and amine substitution. A common approach is to start with pyridazine derivatives, where bromination at the 4-position is achieved using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 6-position with POCl₃. The N-ethylamine group is introduced via nucleophilic substitution using ethylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C . Key intermediates include 6-chloropyridazin-3-amine and its brominated analogs, which require strict control of stoichiometry to avoid over-halogenation .

Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?

  • Methodology : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential for structural confirmation. For purity assessment, reverse-phase HPLC (C18 column, acetonitrile/water gradient) is recommended. Discrepancies in melting points (if crystalline) or unexpected NMR splitting patterns may indicate residual solvents or regioisomeric byproducts, necessitating recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. What strategies improve regioselective bromination in pyridazine derivatives to avoid competing halogenation at undesired positions?

  • Methodology : Regioselectivity is influenced by electronic and steric factors. Using directing groups (e.g., -NH₂ or -OCH₃) at specific positions can guide bromination. For example, in 6-chloropyridazin-3-amine, the electron-donating amine group at position 3 directs bromination to the 4-position via resonance stabilization of the transition state. Solvent choice (e.g., CCl₄ for non-polar environments) and low temperatures (0–5°C) further suppress side reactions .

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodology : The bromine atom at position 4 is more reactive than chlorine at position 6 due to lower electronegativity and better leaving-group ability. However, steric hindrance from the N-ethyl group can slow down coupling. Optimizing catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligand) and using microwave-assisted heating (100°C, 30 min) enhance reaction efficiency. Monitoring via TLC (silica gel, ethyl acetate/hexane) ensures complete conversion .

Q. What analytical techniques resolve contradictions in spectroscopic data for halogenated pyridazines?

  • Methodology : Conflicting NMR or IR data often arise from tautomerism or polymorphic forms. Variable-temperature NMR (VT-NMR) can identify tautomeric shifts, while X-ray crystallography provides definitive structural confirmation. For example, discrepancies in NH proton signals may be resolved by deuterium exchange experiments .

Data Analysis & Experimental Design

Q. How should researchers design kinetic studies to evaluate the stability of this compound under varying pH conditions?

  • Methodology : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Withdraw aliquots at timed intervals and analyze via HPLC to quantify degradation products. Use Arrhenius plots to calculate activation energy (Ea) for hydrolysis. Note: Chlorine at position 6 is prone to nucleophilic displacement in basic conditions (pH > 10), requiring inert atmospheres to suppress oxidation .

Q. What computational methods predict the electronic properties of this compound for drug-design applications?

  • Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G* level) model HOMO-LUMO gaps and electrostatic potential surfaces. Solvent effects (e.g., polarizable continuum models) refine predictions of solubility and reactivity. Compare results with experimental UV-Vis spectra (λmax in methanol) to validate computational models .

Contradiction Resolution

Q. How to address inconsistent biological activity data in studies using this compound as a kinase inhibitor precursor?

  • Methodology : Variability may stem from impurities or residual catalysts (e.g., Pd in cross-coupled products). Conduct ICP-MS to detect metal traces and repurify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 95:5). Re-test biological activity in controlled assays (e.g., ATP-binding competition ELISA) with positive controls (e.g., staurosporine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.